3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Overview
Description
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is a chemical compound with the molecular formula C14H22O. It is primarily known for its use in the fragrance industry, where it is utilized in personal care products such as cosmetics, shampoos, deodorants, and air fresheners . This compound is also recognized as a fragrance allergen, capable of inducing allergic contact dermatitis and rashes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- typically involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with suitable aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens or nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the formulation of fragrances and personal care products.
Mechanism of Action
The mechanism of action of 3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. It can bind to response elements in gene promoters, such as the medium-chain acyl coenzyme A dehydrogenase (MCAD) response element, and may act as a regulator of gene expression . This interaction can influence various biological processes and pathways, contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with similar structural features and applications.
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Shares similar chemical properties and is used in related applications.
Uniqueness
3-Butenal, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific molecular structure, which imparts distinct fragrance properties and biological activities. Its ability to act as a fragrance allergen and its potential regulatory effects on gene expression further distinguish it from similar compounds .
Properties
CAS No. |
58102-02-6 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h6-8,10-11,13H,5,9H2,1-4H3/b8-7+ |
InChI Key |
AISADLWIINCFJS-BQYQJAHWSA-N |
SMILES |
CC1=CCCC(C1C=CC(C)C=O)(C)C |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(C)C=O)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)C=O)(C)C |
Key on ui other cas no. |
58102-02-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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